Lathosterolamide MGI-39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lathosterolamide MGI-39 is a synthetic compound known for its role as an inhibitor of lathosterol oxidase. This enzyme is responsible for converting 5-α-cholest-7-en-3-β-ol to cholesta-5,7-dien-3β-ol . The compound has a molecular formula of C26H43NO2 and a molecular weight of 401.63 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lathosterolamide MGI-39 is synthesized through a series of chemical reactions involving the modification of steroidal structures. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Lathosterolamide MGI-39 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
Lathosterolamide MGI-39 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal transformations and enzyme inhibition.
Biology: Investigated for its role in inhibiting lathosterol oxidase and its effects on cholesterol metabolism.
Medicine: Explored for potential therapeutic applications in treating diseases related to cholesterol metabolism.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
Lathosterolamide MGI-39 exerts its effects by inhibiting the enzyme lathosterol oxidase. This inhibition prevents the conversion of 5-α-cholest-7-en-3-β-ol to cholesta-5,7-dien-3β-ol, thereby affecting cholesterol biosynthesis. The molecular targets include the active site of lathosterol oxidase, where the compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Lathosterol: A precursor in the cholesterol biosynthesis pathway.
Cholesta-5,7-dien-3β-ol: A product of the reaction catalyzed by lathosterol oxidase.
Steroidal Oxidase Inhibitors: Other compounds that inhibit enzymes involved in steroid metabolism.
Uniqueness
Lathosterolamide MGI-39 is unique due to its specific inhibition of lathosterol oxidase, which distinguishes it from other steroidal oxidase inhibitors. Its structural modifications, such as the carbamoyl and hydroxyl groups, contribute to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
1058719-76-8 |
---|---|
Molecular Formula |
C26H43NO2 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(2S)-2-[(3S,5S,9R,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C26H43NO2/c1-16(2)15-27-24(29)17(3)21-8-9-22-20-7-6-18-14-19(28)10-12-25(18,4)23(20)11-13-26(21,22)5/h7,16-19,21-23,28H,6,8-15H2,1-5H3,(H,27,29)/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1 |
InChI Key |
HUMXZYXRXDDZOG-LFZVSNMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)NCC(C)C |
Canonical SMILES |
CC(C)CNC(=O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.